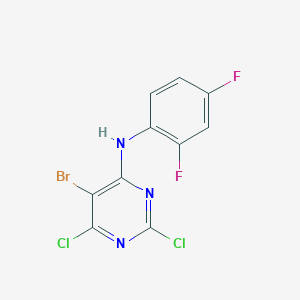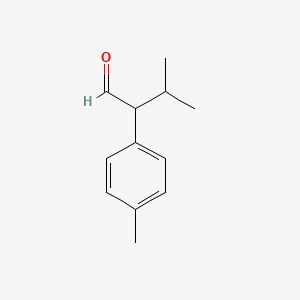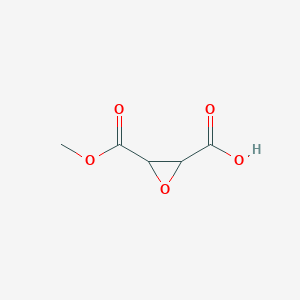
H-Glu(OcHex)-OBzl.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Glu(OcHex)-OBzl.HCl, also known as 1-benzyl cyclohexyl (2S)-2-aminopentanedioate hydrochloride, is an organic compound with the molecular formula C18H26ClNO4 and a molecular weight of 355.86 g/mol . This compound is a derivative of glutamic acid, where the amino group is protected by a benzyl group and the carboxyl group is esterified with cyclohexanol.
Preparation Methods
The synthesis of H-Glu(OcHex)-OBzl.HCl typically involves the esterification of glutamic acid with cyclohexanol, followed by the protection of the amino group with a benzyl group. The reaction conditions often include the use of acid catalysts and organic solvents to facilitate the esterification process . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
H-Glu(OcHex)-OBzl.HCl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group back to the carboxylic acid.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
H-Glu(OcHex)-OBzl.HCl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of H-Glu(OcHex)-OBzl.HCl involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The benzyl and cyclohexyl groups provide steric protection, allowing the compound to selectively interact with its targets. The pathways involved may include enzymatic catalysis or receptor binding, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
H-Glu(OcHex)-OBzl.HCl can be compared with other similar compounds, such as:
H-Glu(OcHex)-OH: This compound lacks the benzyl protecting group and has different solubility and reactivity properties.
L-Glutamic acid 5-cyclohexyl ester: Similar in structure but may have different applications and reactivity due to the absence of the benzyl group.
D-Glutamic acid benzyl ester: Another derivative of glutamic acid with different esterification and protection patterns. The uniqueness of this compound lies in its specific combination of protecting groups, which provides distinct reactivity and application potential in various fields.
Properties
CAS No. |
1313054-83-9 |
|---|---|
Molecular Formula |
C18H26ClNO4 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
1-O-benzyl 5-O-cyclohexyl (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C18H25NO4.ClH/c19-16(18(21)22-13-14-7-3-1-4-8-14)11-12-17(20)23-15-9-5-2-6-10-15;/h1,3-4,7-8,15-16H,2,5-6,9-13,19H2;1H/t16-;/m0./s1 |
InChI Key |
AEWPRMKIGJAISP-NTISSMGPSA-N |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2S)Pyrrolidin-2-YL)benzo[B]furan](/img/structure/B12280702.png)

![2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B12280722.png)
![2-methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280726.png)
![(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12280727.png)

![4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide](/img/structure/B12280737.png)



![(2Z)-3-butyl-2-[(E)-3-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B12280767.png)



